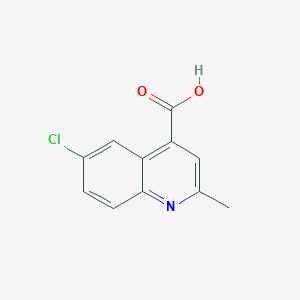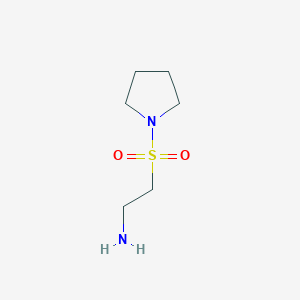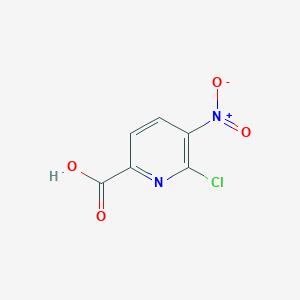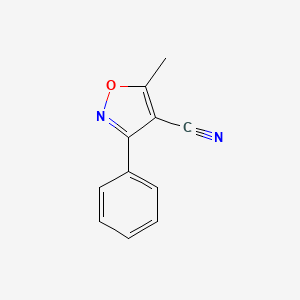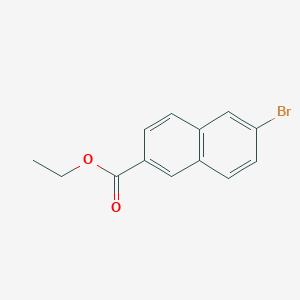![molecular formula C7H8N4O B1349246 2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one CAS No. 51596-06-6](/img/structure/B1349246.png)
2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
Overview
Description
“2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one” is a derivative of [1,2,4]Triazolo[1,5-a]pyrimidine . It has a molecular formula of C5H4N4 . The compound is part of a class of compounds known as triazolopyrimidines, which have been shown to have various biological activities .
Synthesis Analysis
The synthesis of triazolopyrimidines involves various chemical reactions . For instance, one study designed and synthesized a series of new 1,2,4-triazolo[1,5-a]pyrimidine derivatives bearing 1,3,4-oxadiazole moieties . Another study reported the preparation and spectroscopic characterization of a series of dmtp complexes of Zn, Cd, and Hg, where dmtp is 5,7-dimethyl[1,2,4]triazolo[1,5-a]-pyrimidine .
Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various techniques. For instance, the compound’s 2D and 3D structures can be obtained from databases like PubChem . The compound’s structure can also be analyzed using techniques like 1H-NMR .
Chemical Reactions Analysis
The chemical reactions involving “this compound” can vary depending on the substitution pattern . For instance, microtubule-targeting 1,2,4-triazolo[1,5-a]pyrimidines can produce different cellular responses in mammalian cells .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 120.11 g/mol, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 3, and a rotatable bond count of 0 . The compound also has a topological polar surface area of 43.1 Ų .
Scientific Research Applications
Anti-Epileptic Activities
In 2019, a study synthesized novel 2,5-disubstituted [1,2,4]-triazolo[1,5-a]pyrimidin-7(4H)-one derivatives based on the marine natural product Essramycin. These compounds demonstrated significant anti-epileptic activities, highlighting the pyrimidine-7(4H)-one motif as the “active core” of this activity. Docking studies with GABAA as scaffolds supported these findings (Ding et al., 2019).
Antiproliferative Activity in Cancer Research
A 2008 study on platinum(IV) complexes with triazolopyrimidine analogs, including 2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one, revealed notable antiproliferative effects against various human cancer cell lines. This study provides a foundation for further exploration of these compounds in cancer treatment (Łakomska et al., 2008).
Herbicidal and Fungicidal Activities
Compounds derived from 2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine showed promising herbicidal and fungicidal activities, as indicated in a 2006 study. The presence of a chiral center in these compounds seemed to enhance their bioactivities, suggesting potential applications in agriculture (De Long, 2006).
Organic Light-Emitting Properties
Research in 2008 introduced a derivative of2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine that self-assembled into supramolecular microfibers with blue organic light-emitting properties. This was the first occurrence of molecular self-assembly of such derivatives, indicating potential applications in organic electronics and photonics (Liu et al., 2008).
Antimicrobial and Antiproliferative Effects
A 2022 study highlighted the antiproliferative and antimicrobial potential of copper(II) and zinc(II) complexes with triazolopyrimidine ligands. These complexes demonstrated efficacy against tumor cells and various bacterial and fungal strains, suggesting their application in medicinal chemistry (Argăseală et al., 2022).
Versatility in Agriculture and Medicinal Chemistry
A review from 2020 discussed the applications of [1,2,4]triazolo[1,5-a]pyrimidines in both agriculture and medicinal chemistry, emphasizing their role in antibacterial, antifungal, antiviral, antiparasitic, and anticancer treatments. This review underscores the significance of the [1,2,4]triazolo[1,5-a]pyrimidine nucleus in various scientific research fields (Pinheiro et al., 2020).
Synthesis and Applications in Herbicides
The synthesis of novel 2-(5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine-2-thio)acetamides and their significant herbicidal activities were reported in 2006. This research demonstrates the potential of these derivatives in the development of new herbicides (Shen De-long, 2006)
Mechanism of Action
Mode of Action
Similar compounds have been reported to inhibit janus kinases, which could lead to the disruption of signal transduction pathways .
Biochemical Pathways
Inhibition of janus kinases can affect various signaling pathways, including the jak-stat pathway, which is involved in cell proliferation, differentiation, cell migration, and apoptosis .
Result of Action
The inhibition of janus kinases can disrupt signal transduction pathways, potentially leading to effects such as reduced cell proliferation and induced apoptosis .
Future Directions
The future directions for research on “2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one” could involve further exploration of its synthesis, biological activities, and drug delivery aspects . For instance, further studies could investigate its potential as a therapeutic agent, given the biological activities observed for other triazolopyrimidine derivatives .
Biochemical Analysis
Biochemical Properties
2,5-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that play a pivotal role in cell signaling pathways. The inhibition of these kinases can lead to alterations in cellular processes such as proliferation, differentiation, and apoptosis . Additionally, this compound can bind to specific receptors on the cell surface, modulating signal transduction pathways and affecting cellular responses .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate or inhibit specific signaling cascades, leading to changes in gene expression profiles and metabolic activities within the cell . These effects can result in altered cellular behaviors, such as increased or decreased proliferation, changes in differentiation status, and induction of apoptosis in certain cell types .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves binding interactions with biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the specific target and context . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes . These molecular interactions underpin the biochemical and cellular effects observed with this compound.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods or under specific conditions, such as exposure to light or extreme pH . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with some cells exhibiting sustained changes in behavior or function after prolonged exposure to the compound .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exert beneficial effects, such as modulating specific signaling pathways or inducing desired cellular responses . At higher doses, toxic or adverse effects can occur, including cellular damage, disruption of normal physiological processes, and potential toxicity to organs . Threshold effects have been observed, where the compound’s impact shifts from beneficial to harmful at certain dosage levels .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active or inactive forms . These interactions can affect metabolic flux and the levels of specific metabolites within the cell . Understanding these metabolic pathways is crucial for elucidating the compound’s overall impact on cellular function and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the compound’s movement across cellular membranes and its localization within different cellular compartments . The distribution of the compound can influence its activity and effectiveness, as well as its potential side effects .
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can affect its interactions with other biomolecules and its overall impact on cellular processes .
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one involves the condensation of 2,4,6-trimethylpyrimidine-5-carboxylic acid with hydrazine hydrate to form 2,4,6-trimethylpyrimidine-5-carbohydrazide. This intermediate is then reacted with ethyl acetoacetate to form 2,5-dimethyl-1,2,4-triazol-3-yl pyrimidine-5-carboxylic acid ethyl ester, which is subsequently cyclized to form the final product.", "Starting Materials": ["2,4,6-trimethylpyrimidine-5-carboxylic acid", "hydrazine hydrate", "ethyl acetoacetate"], "Reaction": ["Step 1: Condensation of 2,4,6-trimethylpyrimidine-5-carboxylic acid with hydrazine hydrate to form 2,4,6-trimethylpyrimidine-5-carbohydrazide", "Step 2: Reaction of 2,4,6-trimethylpyrimidine-5-carbohydrazide with ethyl acetoacetate to form 2,5-dimethyl-1,2,4-triazol-3-yl pyrimidine-5-carboxylic acid ethyl ester", "Step 3: Cyclization of 2,5-dimethyl-1,2,4-triazol-3-yl pyrimidine-5-carboxylic acid ethyl ester to form 2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one"] } | |
CAS RN |
51596-06-6 |
Molecular Formula |
C7H8N4O |
Molecular Weight |
164.16 g/mol |
IUPAC Name |
2,7-dimethyl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one |
InChI |
InChI=1S/C7H8N4O/c1-4-3-6(12)9-7-8-5(2)10-11(4)7/h3H,1-2H3,(H,8,9,10,12) |
InChI Key |
YWRSMJNEKTYUHA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)N2C(=N1)N=C(N2)C |
Canonical SMILES |
CC1=CC(=O)NC2=NC(=NN12)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





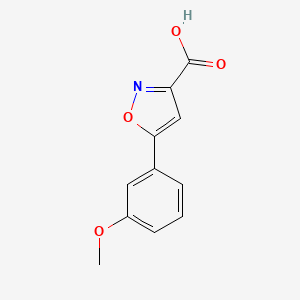

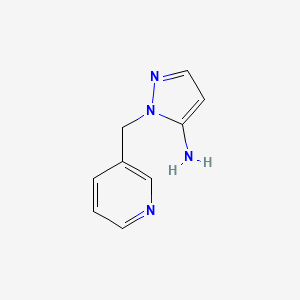
![3-[2-(Hydroxymethyl)-1h-benzimidazol-1-yl]propanoic acid](/img/structure/B1349183.png)


